Cas no 4682-94-4 (Furan-2-yl-(4-hydroxyphenyl)methanone)

Furan-2-yl-(4-hydroxyphenyl)methanone structure
4682-94-4 structure
Product Name:Furan-2-yl-(4-hydroxyphenyl)methanone
CAS-nummer:4682-94-4
MF:C11H8O3
MW:188.179423332214
CID:1517804
PubChem ID:20808
Update Time:2025-04-21

Furan-2-yl-(4-hydroxyphenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • Furan-2-yl-(4-hydroxyphenyl)methanone
    • KETONE, 2-FURYL p-HYDROXYPHENYL
    • AC1L2H13
    • CTK3I9255
    • Hydroxy-4 benzoyl-2-furanne
    • 2-furoyl 4-hydroxyphenyl ketone
    • SureCN459833
    • 2-Furyl p-hydroxyphenyl ketone
    • [2]Furyl-(4-hydroxy-phenyl)-keton
    • (2-furyl) (4-hydroxyphenyl) ketone
    • Hydroxy-4 benzoyl-2-furanne [French]
    • DB 133
    • 2-Furyl(4-hydroxy-phenyl)ketone
    • furan-2-yl(4-hydroxyphenyl)methanone
    • BRN 0136643
    • [2]furyl-(4-hydroxy-phenyl)-ketone
    • 2-p-Hydroxybenzoylfuran
    • KETONE, 2-FURYL p-HYDROXYPHENYL; AC1L2H13; CTK3I9255; Hydroxy-4 benzoyl-2-furanne; 2-furoyl 4-hydroxyphenyl ketone; SureCN459833; 2-Furyl p-hydroxyphenyl ketone; [2]Furyl-(4-hydroxy-phenyl)-keton; (2-furyl) (4-hydroxyphenyl) ketone; Hydroxy-4 benzoyl-2-furanne [French]; DB 133; 2-Furyl(4-hydroxy-phenyl)ketone; furan-2-yl(4-hydroxyphenyl)methanone; BRN 0136643; [2]furyl-(4-hydroxy-phenyl)-ketone; 2-p-Hydroxybenzoylfuran;
    • 4682-94-4
    • SCHEMBL459833
    • 4-18-00-00494 (Beilstein Handbook Reference)
    • QHNHAPUTAWUKLA-UHFFFAOYSA-N
    • DTXSID00196952
    • Inchi: 1S/C11H8O3/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H
    • InChI-sleutel: QHNHAPUTAWUKLA-UHFFFAOYSA-N
    • LACHT: O1C=CC=C1C(C1C=CC(=CC=1)O)=O

Berekende eigenschappen

  • Exacte massa: 188.04734
  • Monoisotopische massa: 188.047344
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 207
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 50.4
  • XLogP3: 2.3

Experimentele eigenschappen

  • Dichtheid: 1.264
  • Kookpunt: 366.3°C at 760 mmHg
  • Vlampunt: 175.3°C
  • Brekindex: 1.59
  • PSA: 50.44
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